Sulfuric acid, monododecyl ester, lithium salt

Übersicht

Beschreibung

“Sulfuric acid, monododecyl ester, lithium salt” also known as “Lithium dodecyl sulfate” or “Lithium lauryl sulfate” or “Dodecyl lithium sulfate” is a compound used in laboratory chemicals . It is a versatile compound with a broad range of applications in various fields, including chemistry, biology, and industry. It is also used in the preparation of anionic surfactants .

Synthesis Analysis

The synthesis of “Sulfuric acid, monododecyl ester, lithium salt” involves the sulfonation reaction of dodecanol and sulfur trioxide. This reaction is typically carried out in a continuous reactor, such as a falling film reactor, which is currently the most widely used method for preparing sulfate ester salts .

Molecular Structure Analysis

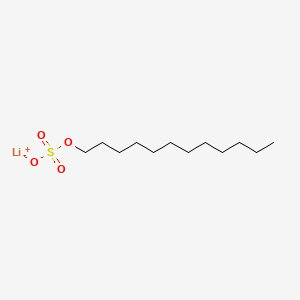

The molecular formula of “Sulfuric acid, monododecyl ester, lithium salt” is C12H25LiO4S. The molecular weight is 272.4 g/mol.

Chemical Reactions Analysis

“Sulfuric acid, monododecyl ester, lithium salt” can be neutralized to form sodium salt, ammonium salt, triethanolamine salt, and other anionic surfactants .

Physical And Chemical Properties Analysis

“Sulfuric acid, monododecyl ester, lithium salt” appears as a solid or liquid depending on its state . It has a faint characteristic odor . It is slightly soluble in water .

Wissenschaftliche Forschungsanwendungen

Aqueous Electrolytes for Batteries

LDS has been utilized in the development of aqueous Li-ion batteries . The self-assembly of LDS into micelles effectively limits anion diffusion, enabling nearly single Li-ion conduction in the bulk electrolyte . The DS molecules form a hydrophobic layer at the interface under the electric field, expanding the electrochemical window to 3.0 V . This electrolyte enables good battery performance of the LiTi2(PO4)3/LiFePO4 full-cell .

Surfactant Studies

LDS has been used in surfactant studies to investigate the influence of Li+, Na+, and Cs+ cations on the surface excess and structure of dodecyl sulfate (DS−) anions at the air–water interface . The change in amplitude and frequency of the symmetric S-O stretching vibrations as a function of electrolyte and DS− concentration in the presence of Li+, Na+, and Cs+ cations has been studied .

Protein Electrophoresis

LDS has been utilized in protein electrophoresis . It is used as a component of lysis buffer and can induce changes in protein conformation .

Proteomics Studies

In proteomics studies, LDS has been used to investigate the three-dimensional structure of the amyloid β-protein fragment 25-35 in LDS micelles by two-dimensional 1H NMR .

Synthesis of Nanomaterials

LDS is used as an anionic detergent and surfactant for the synthesis of nanomaterials .

Chromatography

LDS can be used in chromatography applications .

7. Substitute for Sodium Dodecyl Sulfate (SDS) in Electrophoresis LDS can serve as a substitute for SDS in electrophoresis under low temperatures .

Safety and Hazards

“Sulfuric acid, monododecyl ester, lithium salt” is considered hazardous. It is classified as a flammable solid, and it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Lithium dodecyl sulfate (LDS), also known as sulfuric acid, monododecyl ester, lithium salt, is an anionic detergent and surfactant . It is primarily used in electrophoresis and chromatography . The primary targets of LDS are proteins, where it is used to denature them in preparation for electrophoresis .

Mode of Action

LDS interacts with proteins by binding to the hydrophobic regions, causing them to unfold or denature . This denaturation process allows the proteins to be separated based on their molecular weights during electrophoresis . In addition, LDS forms micelles that limit anion diffusion, enabling nearly single Li-ion conduction in the bulk electrolyte .

Biochemical Pathways

The primary biochemical pathway affected by LDS is protein electrophoresis. LDS denatures proteins, allowing them to be separated based on their molecular weights during electrophoresis . Additionally, LDS has been used in the synthesis of nanomaterials .

Pharmacokinetics

Eigenschaften

IUPAC Name |

lithium;dodecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4S.Li/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVGRULMIQXYNE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCCCCCCCCCOS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25LiO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

151-41-7 (Parent) | |

| Record name | Sulfuric acid, monododecyl ester, lithium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6062125 | |

| Record name | Lithium dodecyl sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Lithium dodecyl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21121 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Lithium dodecyl sulfate | |

CAS RN |

2044-56-6 | |

| Record name | Sulfuric acid, monododecyl ester, lithium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monododecyl ester, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium dodecyl sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium dodecyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1H-benzimidazol-2-yl)phenyl]-3-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1224111.png)

![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-furancarboxamide](/img/structure/B1224114.png)

![4-[(2,4-dichlorophenoxy)methyl]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1224116.png)

![2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-2-yl)oxy]acetic acid ethyl ester](/img/structure/B1224118.png)

![3-[5-[[4-(2-Pyridinyl)-1-piperazinyl]sulfonyl]-2-thiophenyl]isoxazole](/img/structure/B1224128.png)

![3-[(4-Bromophenyl)amino]-3-(4-methoxyphenyl)-1-phenylpropan-1-one](/img/structure/B1224130.png)

![2,4-Dichloro-6-[1-(4-morpholinyl)-3-phenylprop-2-ynyl]phenol](/img/structure/B1224131.png)

![Isopropyl (3-oxo-1-{[(2-thienylcarbonyl)amino]carbonothioyl}-2-piperazinyl)acetate](/img/structure/B1224134.png)